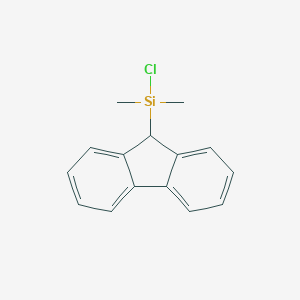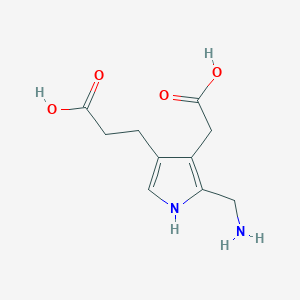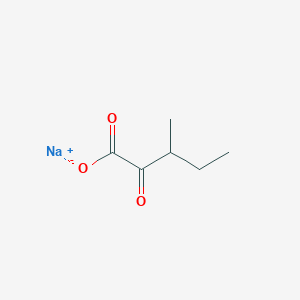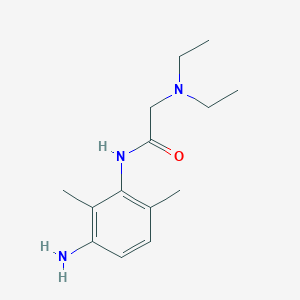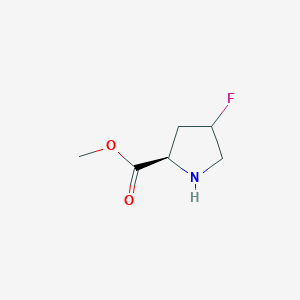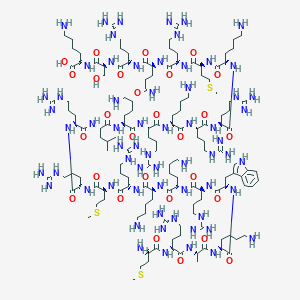
HG12 Protein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HG12 protein is a type of protein that is found in the human body. It is a member of the cytokine family, which is a group of proteins that are important in the immune system. HG12 protein is also known as Interleukin-27 (IL-27). It is produced by immune cells and acts as a signal to other cells in the immune system. In recent years, there has been a lot of research on HG12 protein and its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of HG12 protein is complex and not fully understood. It is known to act on a number of different cell types in the immune system, including T cells, B cells, and natural killer cells. It is thought to regulate the production of other cytokines and to modulate the activity of immune cells.
Efectos Bioquímicos Y Fisiológicos
HG12 protein has a number of biochemical and physiological effects in the body. It has been shown to induce the production of other cytokines, such as interferon-gamma and interleukin-10. It also enhances the activity of natural killer cells and promotes the differentiation of T cells. In addition, HG12 protein has been found to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HG12 protein in lab experiments is that it can be synthesized in large quantities using recombinant DNA technology. This allows for the production of pure protein that can be used in a variety of assays. However, one limitation is that the mechanism of action of HG12 protein is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on HG12 protein. One area of interest is its potential use in cancer immunotherapy. HG12 protein has been shown to have anti-tumor effects in animal models, and there is interest in developing it as a therapeutic agent for cancer. Another area of research is its role in infectious diseases. HG12 protein has been found to enhance the immune response to viral infections, and there is interest in developing it as a treatment for viral diseases. Finally, there is interest in further understanding the mechanism of action of HG12 protein and its interactions with other cytokines in the immune system.
Métodos De Síntesis
HG12 protein can be synthesized in the laboratory using recombinant DNA technology. This involves inserting the gene that codes for HG12 protein into a host cell, such as bacteria or yeast. The host cell then produces the protein, which can be purified and used in experiments.
Aplicaciones Científicas De Investigación
HG12 protein has been studied extensively in scientific research. It has been found to have a number of potential applications in the fields of immunology, oncology, and infectious diseases. For example, HG12 protein has been shown to have anti-tumor effects in animal models of cancer. It has also been found to enhance the immune response to viral infections.
Propiedades
Número CAS |
147256-26-6 |
|---|---|
Nombre del producto |
HG12 Protein |
Fórmula molecular |
C145H272N64O28S3 |
Peso molecular |
3456.3 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C145H272N64O28S3/c1-81(2)77-107(132(233)201-92(40-14-21-62-151)117(218)194-94(43-24-65-176-137(157)158)119(220)190-90(38-12-19-60-149)116(217)193-96(45-26-67-178-139(161)162)121(222)196-95(44-25-66-177-138(159)160)120(221)192-91(39-13-20-61-150)118(219)204-104(55-75-239-5)130(231)200-98(47-28-69-180-141(165)166)124(225)203-103(52-53-110(154)211)129(230)198-102(51-32-73-184-145(173)174)128(229)209-109(80-210)134(235)206-106(135(236)237)41-15-22-63-152)207-127(228)101(50-31-72-183-144(171)172)197-122(223)97(46-27-68-179-140(163)164)199-131(232)105(56-76-240-6)205-125(226)99(48-29-70-181-142(167)168)195-115(216)89(37-11-18-59-148)189-114(215)88(36-10-17-58-147)191-123(224)100(49-30-71-182-143(169)170)202-133(234)108(78-83-79-185-86-34-8-7-33-84(83)86)208-126(227)87(35-9-16-57-146)187-111(212)82(3)186-113(214)93(42-23-64-175-136(155)156)188-112(213)85(153)54-74-238-4/h7-8,33-34,79,81-82,85,87-109,185,210H,9-32,35-78,80,146-153H2,1-6H3,(H2,154,211)(H,186,214)(H,187,212)(H,188,213)(H,189,215)(H,190,220)(H,191,224)(H,192,221)(H,193,217)(H,194,218)(H,195,216)(H,196,222)(H,197,223)(H,198,230)(H,199,232)(H,200,231)(H,201,233)(H,202,234)(H,203,225)(H,204,219)(H,205,226)(H,206,235)(H,207,228)(H,208,227)(H,209,229)(H,236,237)(H4,155,156,175)(H4,157,158,176)(H4,159,160,177)(H4,161,162,178)(H4,163,164,179)(H4,165,166,180)(H4,167,168,181)(H4,169,170,182)(H4,171,172,183)(H4,173,174,184)/t82-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-/m0/s1 |
Clave InChI |
ABYBXBCLUOJJDK-MQBPTUBASA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
Secuencia |
MRAKWRKKRMRRLKRKRRKMRQRSK |
Sinónimos |
HG12 protein, human pHG12 protein, human ribosomal protein L41, human RPL41 protein, human |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



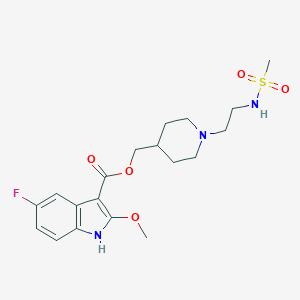
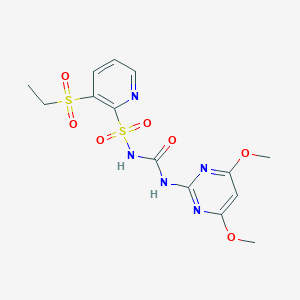
![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)
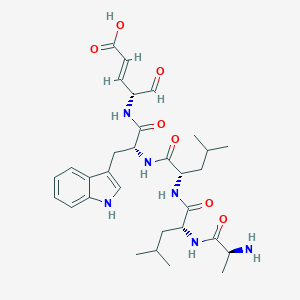
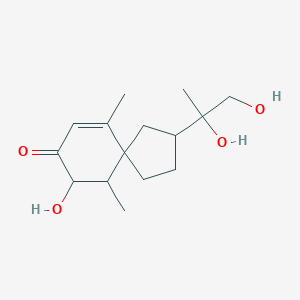
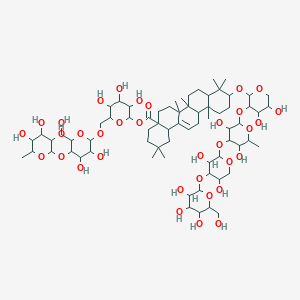
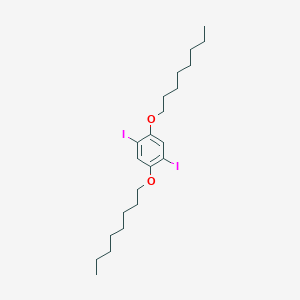
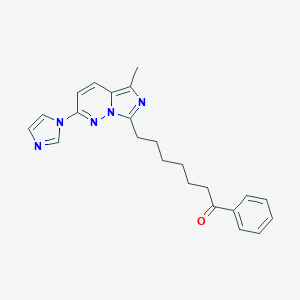
![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)
